N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a triazole ring, a bromophenyl group, a methoxyphenyl group, and a morpholinylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Morpholinylsulfonylbenzamide Moiety: This step may involve sulfonylation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings and sulfonyl groups can act as enzyme inhibitors or receptor modulators. The bromophenyl and methoxyphenyl groups may enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
- N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Uniqueness
The presence of the bromophenyl group in N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide may confer unique properties such as increased lipophilicity or specific binding interactions that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN5O5S2/c1-38-25-5-3-2-4-24(25)34-26(31-32-28(34)40-19-20-6-10-22(29)11-7-20)18-30-27(35)21-8-12-23(13-9-21)41(36,37)33-14-16-39-17-15-33/h2-13H,14-19H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSUUYWDICFWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.